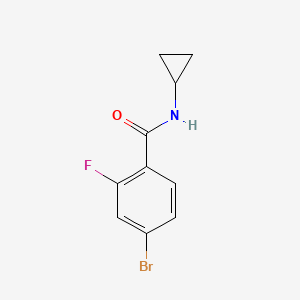
4-bromo-1-ethyl-3-methyl-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C6H9BrN2 It is a derivative of pyrazole, characterized by the presence of a bromine atom at the fourth position, an ethyl group at the first position, and a methyl group at the third position
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Analyse Biochimique
Biochemical Properties
4-bromo-1-ethyl-3-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to react with titanium tetrachloride to form binary adducts . The nature of these interactions often involves the formation of hydrogen bonds or coordination complexes, which can alter the reactivity and stability of the biomolecules involved.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its mutagenicity has been tested using the L-arabinose forward mutation assay of Salmonella typhimurium . Such studies help in understanding how this compound affects cellular functions and contributes to genetic variations.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The binding interactions often involve the nitrogen atoms in the pyrazole ring, which can form coordination complexes with metal ions or hydrogen bonds with other biomolecules . These interactions can lead to changes in the conformation and activity of the target molecules.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its biochemical applications. In laboratory settings, it has been observed that the compound maintains its stability under specific conditions, but may degrade over time, affecting its long-term efficacy. Studies on its temporal effects have shown that prolonged exposure can lead to changes in cellular function, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation, producing metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and its affinity for certain tissues play a crucial role in its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity. For example, it may localize to the nucleus, affecting gene expression, or to the mitochondria, influencing cellular metabolism. Understanding its subcellular localization helps in elucidating its precise mechanism of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole typically involves the bromination of 1-ethyl-3-methyl-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyrazole oxides or reduction reactions to remove the bromine atom, yielding 1-ethyl-3-methyl-1H-pyrazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Pyrazole oxides.
Reduction Products: 1-Ethyl-3-methyl-1H-pyrazole.
Applications De Recherche Scientifique
4-Bromo-1-ethyl-3-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazole derivatives.
Comparaison Avec Des Composés Similaires
4-Bromo-1-methyl-1H-pyrazole: Lacks the ethyl group at the first position.
4-Bromo-3-methyl-1H-pyrazole: Lacks the ethyl group at the first position and has a different substitution pattern.
1-Ethyl-3-methyl-1H-pyrazole: Lacks the bromine atom at the fourth position.
Uniqueness: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole is unique due to the combination of its bromine, ethyl, and methyl substituents, which confer distinct chemical reactivity and biological activity. This specific substitution pattern allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
4-bromo-1-ethyl-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPZYLLRIDYELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399376 | |
| Record name | 4-bromo-1-ethyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519018-28-1 | |
| Record name | 4-bromo-1-ethyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)





![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)


